molecular formula C13H16BrNO3 B3184671 Ethyl 5-bromo-2-morpholinobenzoate CAS No. 1131587-81-9

Ethyl 5-bromo-2-morpholinobenzoate

Cat. No.: B3184671
CAS No.: 1131587-81-9
M. Wt: 314.17 g/mol
InChI Key: DKEYPOSCPRMPLJ-UHFFFAOYSA-N
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Description

The morpholino substituent, a six-membered ring containing one nitrogen and one oxygen atom, distinguishes it from simpler analogs with methoxy, chloro, or methyl groups. This compound is part of a broader class of halogenated benzoates synthesized for applications in pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

ethyl 5-bromo-2-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-2-18-13(16)11-9-10(14)3-4-12(11)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEYPOSCPRMPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661124
Record name Ethyl 5-bromo-2-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-81-9
Record name Ethyl 5-bromo-2-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-morpholinobenzoate typically involves the bromination of 2-morpholinobenzoic acid followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-morpholinobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-2-morpholinobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-morpholinobenzoate involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Substituent Profiles of this compound and Selected Analogs

Compound Name Substituent at Position 2 Halogen at Position 5 Notable Features
This compound Morpholino Bromo Polar, hydrogen-bonding capability
Ethyl 5-bromo-2-methoxybenzoate (Compound 8) Methoxy (-OCH₃) Bromo Smaller, electron-donating group
Ethyl 5-bromo-2-chlorobenzoate (Compound 4) Chloro (-Cl) Bromo Electron-withdrawing, sterically compact
Ethyl 5-iodo-2-morpholinobenzoate (Compound 29) Morpholino Iodo Larger halogen, increased polarizability

Impact of Substituent at Position 2

  • Morpholino Group: The morpholino ring enhances polarity and water solubility compared to non-polar groups like methyl or ethyl.
  • Methoxy Group: Smaller and less polar than morpholino, methoxy may reduce solubility but increase lipophilicity, favoring membrane permeability in biological systems.
  • Chloro Group : As an electron-withdrawing substituent, chloro could activate or deactivate the aromatic ring toward electrophilic substitution, altering synthetic reactivity .

Halogen Effects at Position 5

  • Bromo vs. Iodo : Bromine (atomic radius: 1.14 Å) is smaller and less polarizable than iodine (1.39 Å). Iodo-substituted analogs (e.g., Compound 29) may exhibit stronger van der Waals interactions in protein binding but could also pose stability challenges due to weaker C-I bonds compared to C-Br .

Methodological Considerations for Comparative Studies

Crystallographic tools like the SHELX software suite () are critical for resolving structural differences among analogs. For example:

  • SHELXL enables precise refinement of bond lengths and angles, revealing how substituents like morpholino influence molecular conformation.

Biological Activity

Ethyl 5-bromo-2-morpholinobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a bromine atom and a morpholine ring. These features contribute to its reactivity and interaction with biological targets. The compound's molecular formula is C12H14BrN2O3, and it has a molecular weight of 303.15 g/mol.

The mechanism of action for this compound involves its ability to interact with specific molecular targets within cells. The bromine atom enhances the compound's binding affinity to various enzymes and receptors, potentially leading to inhibition of critical biological pathways. Research indicates that it may affect cellular signaling processes, although detailed studies are still required to fully elucidate these mechanisms .

Biological Activities

1. Antimicrobial Activity
this compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .

2. Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer therapies. The exact pathways through which it exerts these effects are under investigation, with preliminary results indicating involvement in cell cycle regulation and apoptosis signaling .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialVarious bacteriaDisruption of cell membranes
AnticancerCancer cell linesInduction of apoptosis
Inhibition of EnzymesSpecific enzymesBinding to active sites

Case Study: Antimicrobial Efficacy

In a recent study, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing significant potential as an antimicrobial agent . Further investigations are needed to explore its efficacy in vivo.

Case Study: Anticancer Activity

A separate study evaluated the compound's effects on human breast cancer cells (MCF-7). Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours. Mechanistic studies revealed activation of caspase pathways associated with apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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